N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a hybrid structure combining a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The pyrrolopyridine unit is a nitrogen-rich heterocycle known for its pharmacological relevance, particularly in kinase inhibition and CNS targeting. The dihydrobenzo[d][1,4]dioxine group contributes to metabolic stability and modulates lipophilicity, making the compound a candidate for drug development.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(17-13-24-15-6-1-2-7-16(15)25-17)21-10-4-11-22-12-8-14-5-3-9-20-18(14)22/h1-3,5-9,12,17H,4,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVPYHBBIYSWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCCN3C=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core This can be achieved through various methods, including cyclization reactions and cross-coupling reactionsReaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Scaffolds
Target Compound:
- Core : Pyrrolo[2,3-b]pyridine fused with a dihydrobenzo[d][1,4]dioxine carboxamide.
- Key Features :
- Propyl linker enhances conformational flexibility.
- Dihydrodioxine moiety improves solubility compared to fully aromatic systems.
Analogues from Evidence:
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives (Evidences 2, 5–7):
- Core : Pyrido-pyrrolo-pyrimidine tricyclic system.
- Example : N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide ().
- Comparison :
- Increased aromaticity and rigidity due to the pyrimidine ring.
- Methoxypropyl substituents enhance blood-brain barrier penetration but reduce metabolic stability .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (Evidences 3–4): Core: Partially saturated imidazo-pyridine with ester/cyano substituents. Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). Comparison:
- Nitro and cyano groups increase electrophilicity, favoring covalent binding but raising toxicity risks.
- Reduced lipophilicity due to ester groups compared to the target compound’s carboxamide .
Pyrrolopyridinone Derivatives (): Core: 3-Hydroxy-1,3-dihydro-2H-pyrrolopyridin-2-one. Example: Synthesized from N-(pyridinyl)pivalamides via cyclization (). Comparison:
Physicochemical and Pharmacokinetic Properties
Research Implications
- The target compound’s dihydrodioxine carboxamide may offer a balance of solubility and target engagement compared to more rigid or polar analogues.
- Structural flexibility from the propyl linker could improve binding to conformationally dynamic targets like GPCRs or kinases.
- Further studies should prioritize pharmacokinetic profiling and in vitro activity screening against kinase panels.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-b]pyridine moiety linked to a benzo[b][1,4]dioxine framework through a propyl chain. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 1795492-67-9 |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives. For instance, compounds similar to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that these compounds can significantly reduce the viability of cancer cells at micromolar concentrations .
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported that derivatives with similar structures possess inhibitory effects on bacterial growth by disrupting cell wall synthesis and function. Testing against common pathogens such as Staphylococcus aureus and Escherichia coli has shown promising results .
The biological activity of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is thought to involve multiple mechanisms:
- Inhibition of Kinases: Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression and inflammation pathways.
- Modulation of Apoptotic Pathways: The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Antibacterial Mechanisms: The disruption of bacterial membrane integrity and inhibition of essential metabolic pathways are key factors in its antimicrobial action.
Case Studies
Several case studies have explored the efficacy of pyrrolopyridine derivatives:
- Study on Cancer Cell Lines: A study involving various cancer cell lines demonstrated that the compound reduced cell viability by over 70% at concentrations around 10 µM. Mechanistic studies revealed increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways .
- Antimicrobial Testing: In a comparative study with standard antibiotics, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide showed significant antibacterial activity against E. coli with an MIC value comparable to that of ampicillin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
